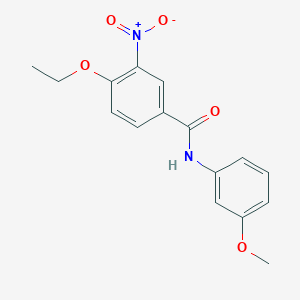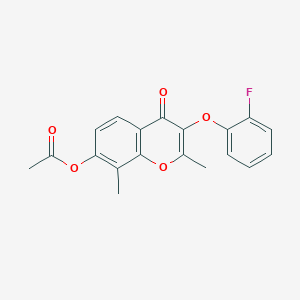
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its applications in scientific research. DMTU belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities.
作用機序
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea acts as a scavenger of ROS by donating electrons to the highly reactive molecules, thereby neutralizing their harmful effects. This compound also inhibits the reaction between NO and ROS by forming stable complexes with both molecules. This prevents the formation of harmful molecules and protects cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress-induced apoptosis, improve mitochondrial function, and reduce inflammation. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury, reduce oxidative stress in the brain, and improve cardiac function.
実験室実験の利点と制限
One of the main advantages of using N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is its ability to effectively scavenge ROS and protect cells from oxidative stress. This compound is also relatively easy to synthesize and has a high purity. However, one limitation of using this compound is its potential to interfere with other biological processes due to its ability to form stable complexes with NO and ROS.
将来の方向性
There are several future directions for research involving N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea. One area of interest is the development of this compound analogs with improved ROS scavenging properties and reduced potential for interfering with other biological processes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various disease conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its applications in scientific research. This compound acts as a scavenger of ROS and inhibits the reaction between NO and ROS, thereby protecting cells from oxidative stress. This compound has a wide range of biochemical and physiological effects and has been shown to have potential applications in various disease conditions. Further research is needed to fully understand the potential of this compound and its analogs in scientific research and clinical applications.
合成法
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with cycloheptylamine to form N-cycloheptyl-2,4-dimethoxybenzamide. This intermediate is then reacted with thiourea to form this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-cycloheptyl-N'-(2,4-dimethoxyphenyl)thiourea has been widely used in scientific research as a scavenger of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. This compound has been shown to effectively scavenge ROS and protect cells from oxidative stress. This compound has also been used in studies involving nitric oxide (NO), a signaling molecule that plays a critical role in various physiological processes. This compound has been shown to inhibit the reaction between NO and ROS, which can lead to the formation of harmful molecules.
特性
IUPAC Name |
1-cycloheptyl-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-13-9-10-14(15(11-13)20-2)18-16(21)17-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHJKXXRYHBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)

![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)